molecular formula C9H8N2O3 B7961234 Methyl 3-aminobenzo[d]isoxazole-5-carboxylate

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate

Cat. No.: B7961234
M. Wt: 192.17 g/mol
InChI Key: STRGTYJXXMRLDC-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Chemical Reactions Analysis

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-aminobenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate is unique compared to other isoxazole derivatives due to its specific functional groups. Similar compounds include:

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 5-Methylisoxazole-3-carboxylic acid
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

These compounds share the isoxazole core but differ in their substituents, leading to different chemical and biological properties .

Properties

IUPAC Name

methyl 3-amino-1,2-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGTYJXXMRLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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